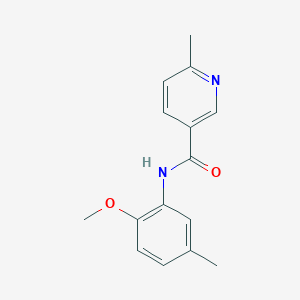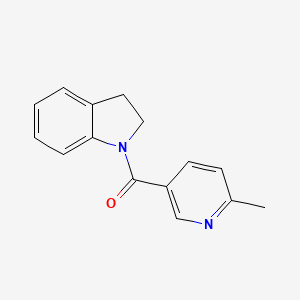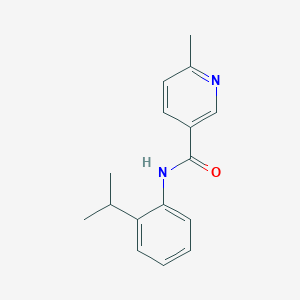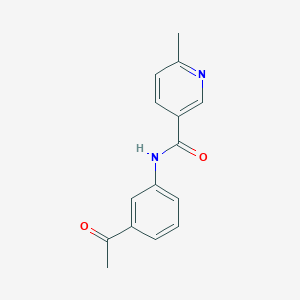
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide, also known as MMPC, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. MMPC belongs to the class of pyridine carboxamides and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide involves its ability to modulate specific enzymes and signaling pathways involved in various cellular processes. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By modulating these enzymes, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide can alter cellular processes and exhibit its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to protect against oxidative stress, improve mitochondrial function, and promote autophagy. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide also exhibits a range of therapeutic effects, making it a versatile compound for studying various cellular processes. However, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide. One area of research is the development of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the effects of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide on specific cellular pathways and processes. Additionally, the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide in other areas, such as metabolic disorders and cardiovascular diseases, warrant further investigation.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylamine with acetyl chloride to form N-acetyl-2-methoxy-5-methylphenylamine. This intermediate is then reacted with 3-methylpyridine-2-carboxylic acid to form N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide. The purity of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and signaling pathways involved in these processes. Additionally, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide has been found to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-7-14(19-3)13(8-10)17-15(18)12-6-5-11(2)16-9-12/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIGAFHCLLXUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)
![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)




![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)